molecular formula C56H32AlClN8O4 B117212 Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride CAS No. 155613-94-8

Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride

Cat. No.: B117212
CAS No.: 155613-94-8
M. Wt: 943.3 g/mol
InChI Key: UWEWHPDBQHLHSQ-UHFFFAOYSA-M
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Description

The compound “Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride” is a highly complex organic compound. It features a unique structure with multiple phenoxy groups and a central aluminum atom, making it a subject of interest in advanced chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the decacyclic structure and the introduction of phenoxy groups. Typical reaction conditions might include:

    Temperature: Controlled heating to facilitate specific reactions.

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

Industrial Production Methods

Industrial production of such a complex compound would require:

    Large-scale reactors: To handle the multi-step synthesis.

    Purification techniques: Such as chromatography to isolate the desired product.

    Quality control: Ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Exploration of its biological activity for potential therapeutic applications.

    Biochemical Research: Studying its interactions with biological molecules.

Industry

    Polymer Science: Use in the synthesis of advanced polymers.

Mechanism of Action

The compound’s mechanism of action would involve interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenoxy derivatives: Compounds with similar phenoxy groups.

    Aluminum-based compounds: Other compounds featuring a central aluminum atom.

Uniqueness

This compound’s unique decacyclic structure and multiple phenoxy groups distinguish it from other similar compounds, potentially offering unique chemical and biological properties.

Properties

CAS No.

155613-94-8

Molecular Formula

C56H32AlClN8O4

Molecular Weight

943.3 g/mol

IUPAC Name

38-chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene

InChI

InChI=1S/C56H32N8O4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32H;;1H/q-2;+3;/p-1

InChI Key

UWEWHPDBQHLHSQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2OC1=CC=CC=C1)C(=CC=C9)OC1=CC=CC=C1)Cl)C=CC=C6OC1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2OC1=CC=CC=C1)C(=CC=C9)OC1=CC=CC=C1)C=CC=C6OC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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